molecular formula C8H11IN2O2 B3009164 Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate CAS No. 2226182-27-8

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate

Cat. No.: B3009164
CAS No.: 2226182-27-8
M. Wt: 294.092
InChI Key: PWEOJUJROMRMLG-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate is a heterocyclic organic compound that features a pyrazole ring substituted with an iodine atom, a methyl ester group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor followed by esterification. One common method involves the reaction of 5-iodo-2-propan-2-ylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 5-azido-2-propan-2-ylpyrazole-3-carboxylate or 5-cyano-2-propan-2-ylpyrazole-3-carboxylate.

    Reduction: Formation of 5-iodo-2-propan-2-ylpyrazole-3-methanol.

    Oxidation: Formation of 5-iodo-2-propan-2-ylpyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Material Science: Utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The iodine atom and ester group can interact with the active sites of enzymes, leading to inhibition. In material science, its electronic properties can be exploited to create materials with desired conductivity or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-propan-2-ylpyrazole-3-carboxylate
  • Methyl 5-chloro-2-propan-2-ylpyrazole-3-carboxylate
  • Methyl 5-fluoro-2-propan-2-ylpyrazole-3-carboxylate

Uniqueness

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it a valuable compound for specific applications in synthesis and material science.

Properties

IUPAC Name

methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5(2)11-6(8(12)13-3)4-7(9)10-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEOJUJROMRMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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